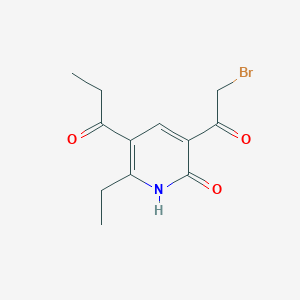
3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with various substituents, including a bromoacetyl group
Preparation Methods
The synthesis of 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one typically involves multi-step reactionsThe reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as piperidine . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, bromine, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can affect various biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one include other bromoacetyl-substituted heterocycles and pyridinone derivatives. What sets this compound apart is its unique combination of substituents, which can confer distinct chemical and biological properties. Similar compounds include:
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- 3-(2-Bromoacetyl)-2H-pyran-2-one
These compounds share the bromoacetyl group but differ in their core structures, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H14BrNO3/c1-3-9-7(10(15)4-2)5-8(11(16)6-13)12(17)14-9/h5H,3-4,6H2,1-2H3,(H,14,17) |
InChI Key |
PDKGQGIRHHDWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C(=O)CBr)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
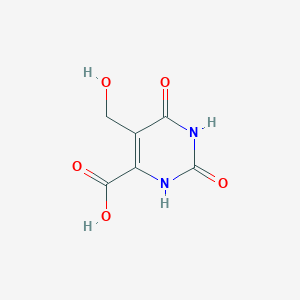
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
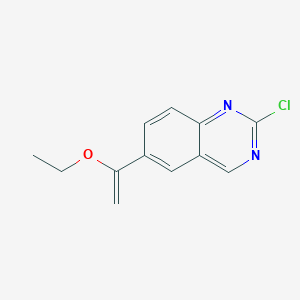
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)
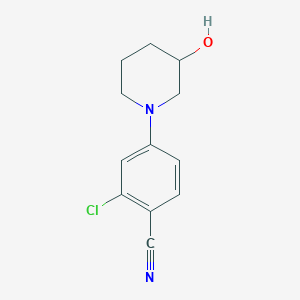
![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
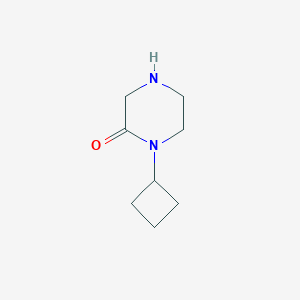
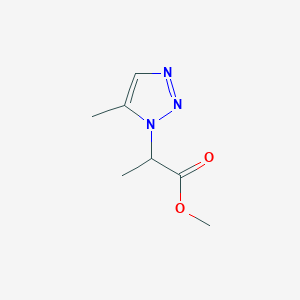
![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)

